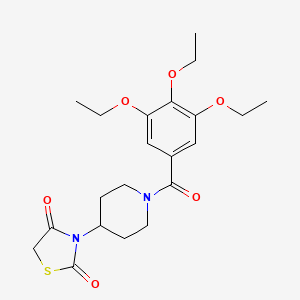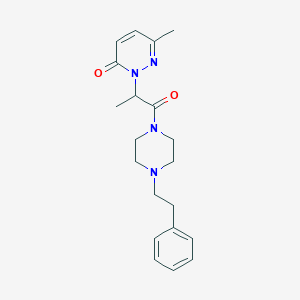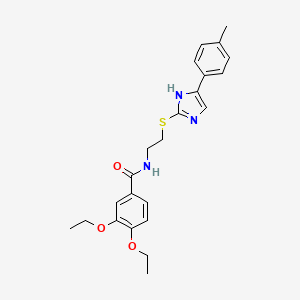
N-(4-(diisopropylamino)but-2-yn-1-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(diisopropylamino)but-2-yn-1-yl)-3-fluorobenzamide, also known as DIBO, is a potent and selective inhibitor of the transcription factor nuclear factor kappa B (NF-κB). NF-κB is a key regulator of inflammation, immune response, and cell survival, making it an attractive target for the development of anti-inflammatory and anti-cancer drugs. DIBO has shown promising results in preclinical studies, and its synthesis and mechanism of action have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists
N-(4-(diisopropylamino)but-2-yn-1-yl)-3-fluorobenzamide derivatives have been identified as potent antagonists of the metabotropic glutamate receptor 1 (mGluR1). These compounds exhibit excellent subtype selectivity and pharmacokinetic profiles in rats, demonstrating potent antipsychotic-like effects in various animal models. Their suitability as positron emission tomography (PET) tracers makes them valuable for elucidating mGluR1 functions in the human brain, thus contributing significantly to the understanding and potential treatment of neurological disorders (Satoh et al., 2009).
PET Imaging Ligands
Further research has led to the synthesis of novel radioligands for PET imaging of mGluR1 in the rodent brain. These developments enable detailed imaging of mGluR1 distribution, providing insights into the receptor's involvement in various neurological conditions and offering a pathway for the development of targeted therapeutics (Fujinaga et al., 2012).
Imaging for mGluR1 in Brain Studies
The utility of 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([18F]FITM) as a PET ligand for imaging mGluR1 in rat and monkey brains underscores the compound's potential in clinical research. This ligand exhibits excellent profiles for mGluR1 imaging, facilitating the study of regional mGluR1 distribution and drug occupancy in the brain, which is crucial for the development of mGluR1-targeted therapies (Yamasaki et al., 2012).
Tumor Proliferation Imaging
In the context of oncology, derivatives of this compound have been explored for their potential in imaging tumor proliferation via PET. This approach could significantly enhance the accuracy of cancer diagnosis and the assessment of tumor aggressiveness, aiding in the development of personalized treatment plans (Dehdashti et al., 2013).
Sigma-2 Receptor Imaging
The exploration of fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with PET highlights another vital research application. These compounds demonstrate high tumor uptake and favorable tumor/normal tissue ratios, making them promising tools for the non-invasive assessment of tumor biology and the effectiveness of targeted therapies (Tu et al., 2007).
Eigenschaften
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c1-13(2)20(14(3)4)11-6-5-10-19-17(21)15-8-7-9-16(18)12-15/h7-9,12-14H,10-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHWVMRMOPFBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC(=CC=C1)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide](/img/structure/B2721670.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2721673.png)
![N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2721676.png)

![3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2721680.png)
![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2721681.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2721684.png)



